N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide
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Overview
Description
N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring substituted with a methoxy group and a sulfonamide group, along with a cyclopentyl group attached to the nitrogen atom of the sulfonamide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 4-nitronaphthalene.
Reduction: The nitro group is reduced to an amine group, resulting in 4-aminonaphthalene.
Methoxylation: The 4-aminonaphthalene undergoes methoxylation to introduce the methoxy group at the 4-position, forming 4-methoxy-1-aminonaphthalene.
Sulfonylation: The 4-methoxy-1-aminonaphthalene is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to form 4-methoxynaphthalene-1-sulfonamide.
Cyclopentylation: Finally, the sulfonamide is reacted with cyclopentylamine to introduce the cyclopentyl group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxy-1-naphthaldehyde or 4-methoxy-1-naphthoic acid.
Reduction: Formation of N-cyclopentyl-4-methoxynaphthylamine.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase, making them useful in studying enzyme kinetics and mechanisms.
Medicine: The compound is explored for its potential antimicrobial properties. Sulfonamides have a long history of use as antibiotics, and derivatives like this compound are investigated for their efficacy against resistant bacterial strains.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death. Additionally, the methoxy and cyclopentyl groups enhance the compound’s binding affinity and specificity for its target enzymes.
Comparison with Similar Compounds
- N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide
- N-cyclopentyl-4-methoxynaphthalene-1-sulfonyl chloride
- N-cyclopentyl-4-methoxynaphthalene-1-sulfonic acid
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has a higher binding affinity for certain enzymes, making it more effective as an inhibitor. The presence of the methoxy group also enhances its solubility and stability, which are advantageous in both research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-4-methoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-20-15-10-11-16(14-9-5-4-8-13(14)15)21(18,19)17-12-6-2-3-7-12/h4-5,8-12,17H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITRBVPKOJIYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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